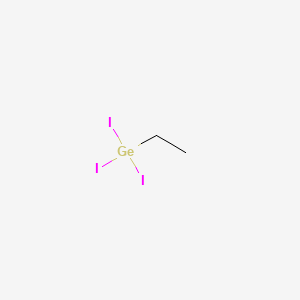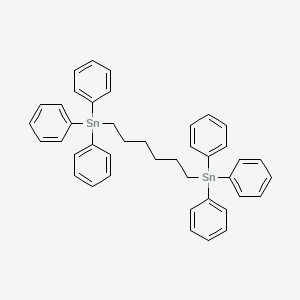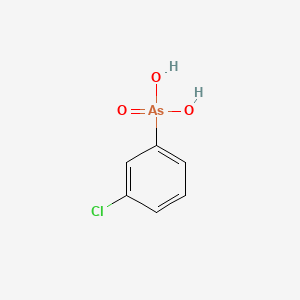![molecular formula C21H29NO B14730481 4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline CAS No. 6275-96-3](/img/structure/B14730481.png)
4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific chemical characteristics.
Vorbereitungsmethoden
The synthesis of 4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline typically involves the reduction of Schiff bases. This process includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) under controlled conditions . Industrial production methods may involve similar reduction processes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned, reducing agents such as NaBH4 or LiAlH4 are commonly used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the methoxy group.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline is utilized in various fields:
Chemistry: It serves as a precursor for the synthesis of other complex molecules and dyes.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline include:
- 4-(((4-Methoxyphenyl)amino)methyl)-n,n-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific methoxyphenyl and hexan-3-yl groups, which confer distinct chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
6275-96-3 |
|---|---|
Molekularformel |
C21H29NO |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
4-[4-(4-methoxyphenyl)hexan-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H29NO/c1-6-20(16-8-12-18(13-9-16)22(3)4)21(7-2)17-10-14-19(23-5)15-11-17/h8-15,20-21H,6-7H2,1-5H3 |
InChI-Schlüssel |
CTMPRVRVUOYEGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)N(C)C)C(CC)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)

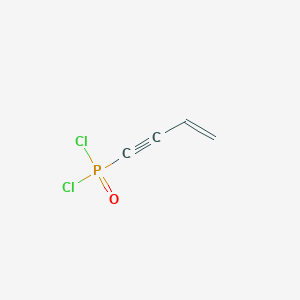
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)

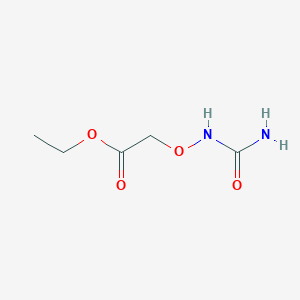


![N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide](/img/structure/B14730448.png)


